molecular formula C6H8Cl3NO2 B078635 2,2,2-Trichloro-1-morpholin-4-ylethanone CAS No. 13306-60-0

2,2,2-Trichloro-1-morpholin-4-ylethanone

Cat. No. B078635
CAS RN: 13306-60-0
M. Wt: 232.5 g/mol
InChI Key: GDPGGCADYVWIBK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-morpholin-4-ylethanone, commonly known as TCME, is a chemical compound that has gained significant attention in the field of scientific research. TCME is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used as a reagent in various chemical reactions due to its unique properties. In

Mechanism Of Action

The mechanism of action of TCME is not well understood. However, it is believed that TCME acts as an acetylating agent and reacts with various nucleophiles such as amines and thiols. This reaction results in the formation of a stable adduct.

Biochemical And Physiological Effects

The biochemical and physiological effects of TCME are not well studied. However, it is known that TCME is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic activity.

Advantages And Limitations For Lab Experiments

The advantages of using TCME in lab experiments are its high purity, stability, and low toxicity. TCME is also readily available and easy to handle. However, the limitations of using TCME are its limited solubility in certain solvents and its potential to react with water.

Future Directions

There are several future directions for the research on TCME. One of the potential applications of TCME is in the synthesis of novel pharmaceuticals. TCME can also be used as a reagent in the preparation of new insecticides and herbicides. Furthermore, the mechanism of action of TCME needs to be further studied to understand its potential therapeutic applications.
Conclusion:
In conclusion, TCME is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable reagent in various chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TCME have been discussed in this paper. Further research on TCME is needed to fully understand its potential applications in various fields.

Scientific Research Applications

TCME is widely used as a reagent in various chemical reactions. It is used in the synthesis of various compounds such as β-lactams, pyridines, and pyrimidines. TCME is also used as a key intermediate in the synthesis of pharmaceuticals such as cefaclor and cefonicid. Furthermore, TCME is used in the preparation of insecticides and herbicides.

properties

IUPAC Name

2,2,2-trichloro-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGGCADYVWIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927918
Record name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-morpholin-4-ylethanone

CAS RN

13306-60-0
Record name NSC21056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-TRICHLOROACETYL)MORPHOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Morpholine (4.0 mL, 45 mmol) is dissolved in EtOAc (50 mL) and saturated K2CO3 (40 mL) added. The mixture is cooled in an ice bath and trichloroacetyl chloride (5.0 mL, 45 mmol) added drop-wise. The reaction is stirred for 20 min then diluted with EtOAc (200 mL) and washed with aq. K2CO3 (20 mL), water (2×50 mL) and brine (30 mL). The organic layer is dried over MgSO4. Rotary evaporation gives trichloroacetylmorpholine.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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